REACTION_CXSMILES
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[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][C:3]=1[S:11](=[O:14])(=[O:13])[NH2:12].S(Cl)([Cl:17])=O>>[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([Cl:17])=[O:7])=[CH:4][C:3]=1[S:11](=[O:14])(=[O:13])[NH2:12]
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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CC1=C(C=C(C(=O)O)C=C1)S(N)(=O)=O
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Name
|
|
Quantity
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50 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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to stand over night at 0° C
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Type
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CUSTOM
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Details
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The crystals were collected on a sinter glass frit
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Type
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WASH
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Details
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washed with petroleum ether and diisopropyl ether
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Name
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|
Type
|
|
Smiles
|
CC1=C(C=C(C(=O)Cl)C=C1)S(N)(=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |